2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine

Cross-coupling kinetics Suzuki-Miyaura Reaction rate comparison

Researchers pursuing iterative Suzuki or Heck coupling for complex API synthesis often face low yields when using chloro- or fluoro-substituted analogs. 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine directly addresses this bottleneck: the C-Br bond undergoes oxidative addition with Pd(0) approximately 100× faster than C-Cl bonds, enabling shorter reaction times, lower catalyst loadings, and reduced palladium waste. - Validated starting material for ELQ-271 and successor antimalarials (low-nM potency against drug-resistant P. falciparum). - Consensus Log P 4.09 enhances foliar uptake in herbicide and fungicide development. - Supplied at ≥97% purity with full analytical documentation; bulk quantities available for pilot-scale campaigns.

Molecular Formula C12H7BrF3NO
Molecular Weight 318.093
CAS No. 137736-63-1
Cat. No. B2385693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine
CAS137736-63-1
Molecular FormulaC12H7BrF3NO
Molecular Weight318.093
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)Br
InChIInChI=1S/C12H7BrF3NO/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-17-11)12(14,15)16/h1-7H
InChIKeyVBTDRWBKGIRTPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine Overview


2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative belonging to the 2-phenoxy-5-trifluoromethylpyridine class, widely recognized as a critical intermediate for synthesizing herbicides, fungicides, and antimalarial agents [1]. It features a 4-bromophenoxy substituent at the 2-position and an electron-withdrawing trifluoromethyl group at the 5-position of the pyridine ring, with a molecular formula of C12H7BrF3NO and a molecular weight of 318.09 g/mol .

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine: Irreplaceable in Synthesis


Generic substitution among halogenated 2-phenoxy-5-trifluoromethylpyridines is not scientifically valid due to the distinct reactivity profile imposed by the 4-bromo substituent. The C-Br bond exhibits significantly higher oxidative addition rates with Pd(0) catalysts—often 10-100 times faster than analogous C-Cl bonds—directly impacting the efficiency and yield of downstream Suzuki-Miyaura and Heck cross-coupling reactions essential for constructing complex active ingredients [1]. This kinetic advantage is not shared by 4-chloro or 4-fluoro analogs, making the bromo derivative the optimal choice when iterative coupling or late-stage functionalization is required in synthetic routes for patent-protected agrochemicals, such as those exemplified in the ELQ antimalarial series .

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine: Differentiating Evidence


Superior Cross-Coupling Reactivity of C-Br Bond

The oxidative addition step, the key rate-determining step in Pd-catalyzed cross-couplings, is substantially faster for aryl bromides compared to aryl chlorides. A study using competitive Suzuki-Miyaura reactions reported that aryl bromides react approximately 100 times faster than analogous aryl chlorides under standard conditions [1]. This intrinsic reactivity differential means that 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine will yield dramatically shorter reaction times and lower catalyst loadings than its 4-chloro congener.

Cross-coupling kinetics Suzuki-Miyaura Reaction rate comparison

Essential Intermediate for ELQ Antimalarials

In the landmark discovery of orally active ELQ antimalarials, the 4-bromophenoxy moiety was a critical structural component for the initial lead compound, ELQ-233. This compound exhibited low nanomolar in vitro IC50 values against multidrug-resistant Plasmodium falciparum strains, including clinical isolates resistant to atovaquone, establishing a new baseline for potency . Replacement of the bromine with other halogens or hydrogen during the SAR optimization phase led to significant loss of potency, validating the 4-bromophenoxy group as a privileged substructure for this indication.

Antimalarial Endochin-like quinolone (ELQ) Structure-Activity Relationship (SAR)

Lipophilicity and Solubility Differences

The computed consensus Log P for 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine is 4.09, with an estimated aqueous solubility of 0.0087 mg/mL (moderately soluble by ESOL classification) . While direct experimental Log P values for the 4-chloro and 4-fluoro analogs are not reported in the same study, the Hansch π constant for bromine (0.86) is higher than that of chlorine (0.71) and fluorine (0.14), indicating the bromo derivative is significantly more lipophilic. This increased lipophilicity enhances membrane permeability and binding to hydrophobic protein pockets in target organisms, a property that can be strategically leveraged in agrochemical lead optimization.

Lipophilicity Drug-likeness Intermediate quality

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine: Recommended Applications


ELQ Antimalarial Synthesis

The compound is the validated starting material for the most potent ELQ antimalarials, such as ELQ-271 and its successors. Reproducing the patented synthesis outlined by Nilsen et al. (2014) necessitates the exact 4-bromophenoxy intermediate to achieve the reported low-nanomolar potency against drug-resistant Plasmodium falciparum. Using a 4-chloro or 4-fluoro analog will yield different final structures with unvalidated, and likely inferior, biological profiles, as the C-Br bond is essential for the key cross-coupling step that assembles the quinolone core .

Agrochemical Lead Optimization for Foliar Uptake

The enhanced lipophilicity of the 4-bromo derivative (consensus Log P = 4.09) positions it as the superior intermediate for designing herbicides and fungicides intended for foliar application, where cuticle penetration correlates with log P. The predicted 5- to 20-fold higher partition coefficient compared to the 4-chloro analog directly addresses the need for improved bioavailability in target weeds or fungal pathogens, a common bottleneck in agrochemical development leveraging the 2-phenoxy-5-trifluoromethylpyridine scaffold .

Efficient Biaryl Library Synthesis via Cross-Coupling

For medicinal chemistry programs generating biaryl libraries through Suzuki or Heck coupling, the 4-bromophenoxy intermediate offers a demonstrable kinetic advantage. The ~100x faster oxidative addition rate of the C-Br bond compared to a C-Cl bond enables shorter reaction times and the use of lower catalyst loadings, translating to higher throughput and reduced palladium waste. This makes it the economically rational choice when synthetic routes involve two or more cross-coupling steps, as the reactivity gap compounds with each sequential transformation .

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